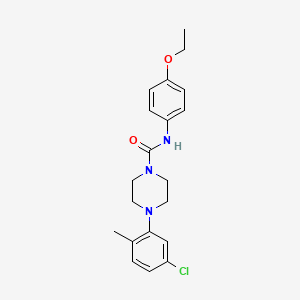
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chloro-methylphenyl group and an ethoxyphenyl moiety. This structural configuration is significant for its interaction with biological targets.
Antitumor Activity
Research has indicated that piperazine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that various piperazine compounds can inhibit the growth of human cancer cell lines. For instance, compounds similar to this compound were tested against multiple tumor cell lines, demonstrating varying degrees of cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in cell proliferation and survival pathways. Piperazine derivatives are known to act on various targets, including:
- Serotonin Receptors: Modulating neurotransmitter systems which can influence mood and anxiety.
- Kinase Inhibition: Compounds similar to this have been shown to inhibit kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications on the piperazine ring and the substituents attached to it can significantly impact potency and selectivity:
- Chloro Group Positioning: The position of the chloro substituent on the phenyl ring affects receptor binding affinity.
- Ethoxy Substitution: The ethoxy group enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.
Case Studies
Several studies have highlighted the potential therapeutic applications of piperazine derivatives:
- Antidepressant Effects: A study demonstrated that certain piperazine compounds exhibited antidepressant-like effects in animal models, suggesting a role in modulating serotonin pathways.
- Anticancer Research: Clinical trials involving related compounds have shown promise in treating specific types of cancer, indicating potential for further development.
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-26-18-8-6-17(7-9-18)22-20(25)24-12-10-23(11-13-24)19-14-16(21)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWXIBKXCOLGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














